4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H5FN2O2. It is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 5-position adds to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound acts as an inhibitor of FGFR, thereby preventing these downstream effects .
Biochemical Pathways
The inhibition of FGFR by this compound affects several key biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Cellular Effects
In vitro studies have shown that a derivative of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid, referred to as compound 4h, inhibited breast cancer 4T1 cell proliferation and induced apoptosis . Furthermore, compound 4h significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Its derivative, compound 4h, has been shown to exhibit potent inhibitory activity against FGFRs . FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail upon binding to fibroblast growth factors, resulting in the activation of downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
- 4-Fluoro-7-azaindole-5-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
Comparison: Compared to similar compounds, 4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 4-position can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQOEDBMKIYBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.